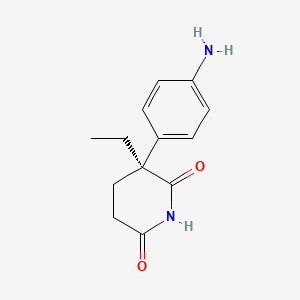

Galloflavin

Description

Properties

IUPAC Name |

2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHISTVMLJLECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205354, DTXSID30972802 | |

| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-80-9, 57288-03-6 | |

| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galloflavin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 568-80-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Target of Galloflavin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galloflavin is a small molecule inhibitor that has garnered significant interest within the scientific community for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. Quantitative data are presented to substantiate its inhibitory effects, and detailed experimental protocols are provided for key assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's biological role.

The Primary Molecular Target: Lactate Dehydrogenase (LDH)

The principal molecular target of this compound is Lactate Dehydrogenase (LDH) , a critical enzyme in anaerobic glycolysis.[1][2][3][4][5][6][7] this compound inhibits both major isoforms of the enzyme, LDH-A and LDH-B .[1][8][7] This inhibition is central to its mechanism of action and its effects on cancer cell metabolism.

Mechanism of Inhibition

This compound acts as a non-competitive inhibitor with respect to both the substrate (pyruvate) and the cofactor (NADH).[2][8] It preferentially binds to the free enzyme, rather than the enzyme-substrate complex, to exert its inhibitory effect.[2][8][5][7]

Quantitative Inhibition Data

The inhibitory potency of this compound against both LDH-A and LDH-B has been quantified through the determination of the inhibition constant (Ki). This value represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Isoform | Ki (µM) |

| LDH-A | 5.46[1][3][9][7] |

| LDH-B | 15.06 - 15.1[1][3][9][7] |

Downstream Cellular Effects of LDH Inhibition by this compound

The inhibition of LDH by this compound initiates a cascade of cellular events, primarily stemming from the disruption of glycolysis.

Inhibition of Glycolysis and ATP Production

By blocking the conversion of pyruvate to lactate, this compound effectively halts a key step in anaerobic glycolysis.[1][2][4] This leads to a reduction in the rate of glycolysis and a subsequent decrease in ATP production, thereby depriving cancer cells of a crucial energy source.[1][2][4]

Induction of Apoptosis

The metabolic stress induced by this compound triggers programmed cell death, or apoptosis, in cancer cells.[2][8][5] This is a key mechanism through which this compound exerts its anti-proliferative effects.

Impact on Signaling Pathways

This compound's influence extends to various signaling pathways that regulate critical cellular processes:

-

Metabolism: As the primary target is a metabolic enzyme, the most direct impact is on metabolic pathways.

-

Cell Cycle and Proliferation: By depleting the cell of energy and inducing stress, this compound can lead to cell cycle arrest and a reduction in cell proliferation.[4]

-

Cell Stress and Oxidative Stress: The disruption of normal metabolic processes can lead to an increase in reactive oxygen species (ROS) and induce a state of oxidative stress.[10]

-

ERα-Mediated Signaling: In certain breast cancer cell lines, this compound has been observed to downregulate estrogen receptor-alpha (ERα)-mediated signaling, which is crucial for the survival of these cells.[3][10]

-

MYC Downregulation: In Burkitt lymphoma cells, LDH inhibition by this compound leads to decreased NAD+ levels, which in turn inhibits sirtuin-1 and causes a reduction in MYC protein levels, a key survival signal for these cells.[11]

Visualizing the Molecular Interactions and Pathways

Signaling Pathway of this compound's Action

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchhub.com [researchhub.com]

- 3. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. This compound | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Galloflavin as a Lactate Dehydrogenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of galloflavin, a potent inhibitor of lactate dehydrogenase (LDH). Increased glycolysis and subsequent lactate production are characteristic features of many cancer cells, making LDH a compelling target for therapeutic intervention. This compound has emerged as a significant small molecule inhibitor of both major isoforms of human LDH, LDHA and LDHB. This document details the mechanism of action of this compound, presents its key inhibitory data in a structured format, outlines detailed experimental protocols for its study, and visualizes the critical signaling pathways it modulates. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology, metabolism, and drug development.

Introduction

The metabolic landscape of cancer cells is often characterized by a profound reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. A pivotal enzyme in this metabolic reprogramming is lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+. The regeneration of NAD+ by LDH is crucial for maintaining a high glycolytic flux. Consequently, the inhibition of LDH presents a promising strategy to disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[1][2]

This compound is a synthetic compound that has been identified as a novel inhibitor of human lactate dehydrogenase.[2][3] It has been shown to impede the enzymatic activity of both the muscle-specific (LDHA) and heart-specific (LDHB) isoforms.[3][4] This guide delves into the technical details of this compound's function as an LDH inhibitor, providing the necessary information for its evaluation and application in a research setting.

Mechanism of Action

This compound inhibits human lactate dehydrogenase isoforms by preferentially binding to the free enzyme.[2][3][4] This binding is non-competitive with respect to both the substrate (pyruvate) and the cofactor (NADH).[2][3] By binding to the free enzyme, this compound effectively prevents it from participating in the catalytic cycle, thereby reducing the overall rate of lactate production. This mode of inhibition is distinct from other LDH inhibitors that may compete with either the substrate or the cofactor for binding to the active site. The binding of this compound to the free enzyme is facilitated by the formation of hydrogen bonds.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against human LDH isoforms has been quantified, with the inhibition constants (Ki) being a key measure of its efficacy.

| Parameter | LDH-A (human) | LDH-B (human) | Reference |

| Ki (in competition with pyruvate) | 5.46 µM | 15.06 µM | [3][4] |

| IC100 (LDHA) | 201 µM | - | [2] |

| Ki (against NADH) | 56 µM | - | [2] |

Cellular Effects of this compound

In cultured cancer cells, this compound's inhibition of LDH leads to a cascade of downstream effects that ultimately impair cell viability.

-

Inhibition of Aerobic Glycolysis: By blocking LDH, this compound disrupts the process of aerobic glycolysis, leading to a reduction in lactate production.[2][3]

-

Decreased ATP Synthesis: The impairment of glycolysis results in a decrease in ATP generation, starving the cancer cells of the energy required for their rapid proliferation.[2]

-

Induction of Apoptosis: this compound treatment has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[2][3] This is a key mechanism for its anti-cancer activity.

-

Downregulation of c-Myc: In Burkitt lymphoma cells, this compound-mediated LDH inhibition leads to a decrease in cellular NAD+ levels. This, in turn, inhibits the activity of the NAD+-dependent deacetylase sirtuin-1 (SIRT1). The inhibition of SIRT1 results in a reduction of MYC protein levels, a critical survival signal for these cancer cells.[5]

Experimental Protocols

Lactate Dehydrogenase (LDH) Inhibition Assay (In Vitro)

This protocol is adapted from established methods for measuring LDH activity and its inhibition.[4][6]

Materials:

-

Human LDH-A (from human liver) and LDH-B (from human heart)

-

This compound

-

100 mM Phosphate buffer (pH 7.5)

-

Pyruvate

-

NADH

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.

-

Add the LDH enzyme (e.g., 0.015 U/mL final concentration) to the reaction mix.

-

To determine the inhibitory effect of this compound, add varying concentrations of this compound (e.g., 0-500 µM) to the reaction mix. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding the enzyme or substrate.

-

Immediately monitor the decrease in absorbance at 340 nm for a period of 3 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADH.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

Inhibition data can be analyzed using enzyme kinetics software to determine parameters such as Ki values.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[7][8]

Materials:

-

Cancer cell lines (e.g., ECC-1, Ishikawa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well to a final concentration of 0.45 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Measurement of Intracellular ATP Levels

This protocol outlines a method for quantifying intracellular ATP as an indicator of cellular energy status.[7][9]

Materials:

-

Cancer cell lines

-

This compound

-

Reagents for cell lysis

-

ATP assay kit (commercially available kits based on luciferase are common)

-

Luminometer

Procedure:

-

Plate cells and treat with this compound as described for the cell viability assay.

-

After treatment, wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided in the ATP assay kit or a suitable alternative.

-

Centrifuge the cell lysates to pellet cellular debris.

-

Transfer the supernatant to a new plate.

-

Follow the manufacturer's instructions for the ATP assay kit, which typically involves adding a luciferase-based reagent that produces light in the presence of ATP.

-

Measure the luminescence using a luminometer.

-

ATP levels can be quantified by comparing the luminescence of the samples to a standard curve of known ATP concentrations.

Apoptosis Assay (Annexin V Staining)

This is a common flow cytometry-based method to detect apoptosis.[10][11][12]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for a specified time (e.g., 15 minutes) at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's action.

Caption: Mechanism of this compound's inhibition of Lactate Dehydrogenase (LDH) in the context of glycolysis.

Caption: Downstream cellular consequences of LDH inhibition by this compound.

Caption: Proposed signaling pathway linking this compound to c-Myc downregulation.

Caption: A typical experimental workflow for evaluating this compound's effects.

Conclusion

This compound stands out as a well-characterized inhibitor of lactate dehydrogenase with demonstrated anti-cancer properties in preclinical models. Its ability to disrupt the metabolic engine of cancer cells through the non-competitive inhibition of both LDHA and LDHB makes it a valuable tool for research and a potential lead compound for drug development. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the broader strategy of targeting LDH in cancer.

References

- 1. tycmhoffman.com [tycmhoffman.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Methods to detect apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjlbpcs.com [rjlbpcs.com]

- 12. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]

Galloflavin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galloflavin, a synthetic compound derived from gallic acid, has emerged as a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound. It details its mechanism of action as an LDH inhibitor, its effects on various cancer cell lines, and the signaling pathways it modulates. The guide includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved in its anti-cancer effects.

Discovery and Synthesis

This compound was identified as a novel inhibitor of both the A and B isoforms of human lactate dehydrogenase (LDH).[2] It is synthesized from gallic acid.[1] One reported method for its synthesis involves the oxidation of a basic solution of gallic acid in the air.[3]

Chemical Synthesis Protocol

While detailed, step-by-step protocols for the synthesis of this compound are proprietary to the research groups that developed them, the general principle involves the oxidative coupling of gallic acid. A common method is the oxidation of a basic solution of gallic acid.

Reaction Scheme:

-

Starting Material: Gallic Acid

-

Reagents: A suitable base (e.g., potassium hydroxide) in a solvent mixture (e.g., water/ethanol).

-

Condition: Exposure to air (oxygen) over several hours at room temperature.[3]

-

Product: this compound (3,8,9,10-tetrahydroxypyrano[3,2-c][1]benzopyran-2,6-dione)

Quantitative Analysis of Biological Activity

This compound has been demonstrated to inhibit both LDH-A and LDH-B isoforms and exhibits cytotoxic effects against a range of cancer cell lines.

Table 1: Inhibitory Activity of this compound against Lactate Dehydrogenase Isoforms

| Target | Inhibition Constant (Ki) | Notes |

| LDH-A | 5.46 µM | Determined in competition with pyruvate.[2] |

| LDH-B | 15.06 µM | Determined in competition with pyruvate.[2] |

Table 2: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration |

| ECC-1 | Endometrial Cancer | 25 µM | 72 hours[4] |

| Ishikawa | Endometrial Cancer | 43 µM | 72 hours[4] |

| Primary Endometrial Cancer Cultures | Endometrial Cancer | 20-53 µM | 72 hours[4] |

| PLC/PRF/5 | Hepatocellular Carcinoma | Not specified, but effective at micromolar concentrations[2][5] | Not specified |

| SW480 | Colorectal Cancer | Effective at attenuating malignant behavior[6] | Not specified |

| MCF-7 | Breast Cancer | Exerts growth inhibitory effects[5][7] | Not specified |

| MDA-MB-231 | Breast Cancer | Exerts growth inhibitory effects[5][7] | Not specified |

| MCF-Tam | Breast Cancer | Exerts growth inhibitory effects[7] | Not specified |

Experimental Protocols

Lactate Dehydrogenase (LDH) Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of LDH by monitoring the oxidation of NADH.

Materials:

-

Human LDH-A (from human liver) and LDH-B (from human heart)

-

Phosphate buffer (100 mM, pH 7.5)

-

Pyruvate (1 mM)

-

NADH (150 µM)

-

This compound (various concentrations)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.

-

Add LDH enzyme (0.015 U/mL) to the reaction mix.

-

Add this compound at various final concentrations (e.g., 0-500 µM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

-

Measure the decrease in absorbance at 340 nm for a period of 3 minutes, which corresponds to the oxidation of NADH.[8]

-

Calculate the rate of reaction and determine the inhibitory effect of this compound.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cancer cell lines (e.g., ECC-1, Ishikawa)

-

96-well plates

-

Cell culture medium

-

This compound (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a buffered detergent solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time to induce apoptosis.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through multiple signaling pathways, primarily by inhibiting LDH, which leads to metabolic reprogramming and cellular stress.

Inhibition of Lactate Dehydrogenase and Glycolysis

This compound's primary mechanism of action is the inhibition of LDH, which catalyzes the conversion of pyruvate to lactate. This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production and an accumulation of pyruvate.[2]

Induction of Apoptosis via Oxidative Stress

In some cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[7] This is often accompanied by changes in the expression of apoptosis-related proteins.

Downregulation of ERα-Mediated Signaling

In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7, this compound has been shown to downregulate ERα-mediated signaling pathways that are crucial for cell survival.[7] The exact mechanism of this downregulation is still under investigation but likely contributes to its anti-proliferative effects in these cells.

Conclusion

This compound is a promising anti-cancer agent with a well-defined primary mechanism of action as a dual inhibitor of LDH-A and LDH-B. Its ability to disrupt cancer cell metabolism and induce apoptosis through various signaling pathways makes it a valuable tool for cancer research and a potential candidate for further drug development. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its analogs.

References

- 1. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Chemical structure and properties of Galloflavin

An In-depth Technical Guide to the Chemical Structure and Properties of Galloflavin

Introduction

This compound is a synthetic small molecule derived from gallic acid, recognized primarily for its role as a potent inhibitor of lactate dehydrogenase (LDH).[1][2] Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect).[1][2] By targeting both major isoforms of this enzyme, LDH-A and LDH-B, this compound disrupts the metabolic activity of cancer cells, leading to a reduction in glycolysis, decreased ATP production, and subsequent induction of apoptosis and cell cycle arrest.[2] Its ability to hinder cancer cell proliferation has made it a subject of significant interest in oncological research, particularly for endometrial, breast, and liver cancers, as well as Burkitt lymphoma.[3][4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for researchers in drug development and cell biology.

Chemical Structure and Properties

This compound's core structure is a pyrano[3,2-c][1]benzopyran-2,6-dione substituted with four hydroxyl groups.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Citation |

| IUPAC Name | 3,8,9,10-tetrahydroxy-pyrano[3,2-c][1]benzopyran-2,6-dione | |

| CAS Number | 568-80-9 | [5] |

| Molecular Formula | C₁₂H₆O₈ | [5] |

| Molecular Weight | 278.17 g/mol | [5] |

| Canonical SMILES | O=C(OC(C=C1O)=C2OC1=O)C3=C2C(O)=C(O)C(O)=C3 | [6] |

| InChI Key | VYKVZHXHVUVABA-UHFFFAOYSA-N |

Physicochemical Properties

The known physicochemical properties of this compound are detailed in Table 2. It is typically supplied as a yellow to brown crystalline solid.

| Property | Value | Citation |

| Appearance | Yellow to brown solid | [6] |

| Purity | ≥98% (by HPLC) | |

| Solubility | DMSO: ≥ 5 mg/mL (17.97 mM) DMF: ~1.11 mg/mL (4.01 mM) In vivo formulations: Soluble in mixtures of DMSO, PEG300, Tween-80, and saline. | [5][6] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |

| Spectroscopic Data | 1H NMR, 13C NMR, FT-IR, UV-Vis: Specific spectral data is not readily available in the public domain but is referenced in the full text of Manerba et al., 2012. | [1] |

Biological Activity and Mechanism of Action

This compound's primary biological function is the inhibition of human lactate dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD⁺.[1] It is a potent inhibitor of both the muscle (LDH-A) and heart (LDH-B) isoforms.[1]

Enzyme Inhibition Kinetics

This compound inhibits LDH activity in the micromolar range. The primary mechanism described is the binding to the free enzyme, rather than competing with the substrate (pyruvate) or cofactor (NADH).[1][2] However, some studies also report a competitive inhibition with respect to NADH.[3][4] This suggests a complex interaction that may be dependent on experimental conditions. The reported inhibitory constants (Ki) are summarized in Table 3.

| Parameter | Value | Citation |

| Ki (LDH-A vs. Pyruvate) | 5.46 µM | [1] |

| Ki (LDH-B vs. Pyruvate) | 15.06 µM | [1] |

Cellular Signaling Pathways

The inhibition of LDH by this compound initiates a cascade of downstream cellular events, primarily disrupting cancer cell metabolism and survival signaling.

-

Inhibition of Glycolysis: By blocking the conversion of pyruvate to lactate, this compound causes a bottleneck in the glycolytic pathway. This leads to reduced lactate production and a decrease in the regeneration of NAD⁺, which is essential for maintaining a high glycolytic rate.[7]

-

Disruption of NAD⁺/NADH Balance: The inhibition of LDH leads to a decrease in the cellular pool of NAD⁺.[7] This altered redox balance has significant consequences for NAD⁺-dependent enzymes.[7]

-

Inhibition of Sirtuin-1 (SIRT1): The reduction in available NAD⁺ leads to the inhibition of the NAD⁺-dependent deacetylase SIRT1.[7]

-

Downregulation of c-Myc: SIRT1 is known to regulate the stability and activity of the oncoprotein c-Myc. Inhibition of SIRT1 by the this compound-induced NAD⁺ depletion results in a significant downregulation of c-Myc protein levels.[7] c-Myc is a critical transcription factor that drives the expression of many genes involved in proliferation and metabolism, including LDH-A itself.

-

Induction of Apoptosis: The combination of metabolic stress (reduced ATP) and the downregulation of the pro-survival c-Myc protein triggers the mitochondrial pathway of apoptosis.[4] This is characterized by an increase in cleaved caspase-3 and altered expression of Bcl-2 family proteins.[4]

-

Cell Cycle Arrest and Stress Response: this compound has been shown to induce cell cycle arrest, with the specific phase (G1 or G2) being cell-type dependent.[4] It also promotes an oxidative stress condition in some cancer cells, contributing to its anti-proliferative effects.

The central signaling pathway initiated by this compound is illustrated in the diagram below.

References

- 1. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]

Galloflavin's Role in Inhibiting Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of galloflavin, a potent inhibitor of lactate dehydrogenase (LDH), and its consequential role in the inhibition of glycolysis. Cancer cells predominantly rely on aerobic glycolysis, a phenomenon known as the Warburg effect, for their energy production and proliferation. Lactate dehydrogenase, a critical enzyme in this pathway, catalyzes the conversion of pyruvate to lactate. By targeting LDH, this compound disrupts the metabolic engine of cancer cells, leading to reduced proliferation, induction of apoptosis, and a shift in cellular energy metabolism. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data on its efficacy, details relevant experimental protocols, and visualizes the intricate signaling pathways it modulates.

Introduction

The aberrant metabolism of cancer cells, characterized by a heightened rate of glycolysis even in the presence of ample oxygen, presents a unique therapeutic window. Lactate dehydrogenase (LDH), particularly the LDHA isoform, is frequently overexpressed in various malignancies and is a key driver of the Warburg effect. Inhibition of LDH is a promising strategy to selectively target cancer cells by disrupting their primary ATP production pathway. This compound (NSC 107022) has emerged as a significant small molecule inhibitor of both LDHA and LDHB isoforms.[1][2] This guide will explore the biochemical and cellular consequences of LDH inhibition by this compound, providing a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action of this compound

This compound functions as a potent, non-competitive inhibitor of lactate dehydrogenase.[3] Unlike substrate analogs that compete for the active site, this compound binds to the free enzyme, preventing it from effectively catalyzing the interconversion of pyruvate and lactate.[2][4] This inhibition is not competitive with respect to either the substrate (pyruvate) or the cofactor (NADH).[2][3] By blocking LDH activity, this compound effectively halts the regeneration of NAD+ from NADH, a critical step for maintaining a high glycolytic flux. The resulting decrease in the NAD+/NADH ratio has profound effects on cellular redox balance and the activity of NAD+-dependent enzymes.[5]

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound has been quantified across various biochemical and cellular assays. The following tables summarize key data points for easy comparison.

Table 1: Biochemical Inhibition of Lactate Dehydrogenase by this compound

| Target | Inhibition Constant (Ki) | Reference |

| Human LDH-A | 5.46 µM | [1][2][6][7] |

| Human LDH-B | 15.06 µM | [1][2][6][7] |

Table 2: Cellular Effects of this compound on Cancer Cell Lines

| Cell Line | Assay | IC50 Value | Effect | Reference |

| ECC-1 (Endometrial Cancer) | MTT Assay (72h) | 25 µM | Inhibition of cell proliferation | [8] |

| Ishikawa (Endometrial Cancer) | MTT Assay (72h) | 43 µM | Inhibition of cell proliferation | [8] |

| PLC/PRF/5 (Hepatocellular Carcinoma) | Not Specified | Not Specified | Decreased lactate production and ATP synthesis | [3][9] |

| Burkitt Lymphoma Cells | Cell Growth Assay | Not Specified | Inhibition of cell replication | [5] |

| Breast Cancer Cells (MCF-7, MDA-MB-231, MCF-Tam) | Growth Inhibition Assay | Not Specified | Similar growth inhibitory effects across cell lines | [10][11] |

Signaling Pathways Modulated by this compound

The inhibition of LDH by this compound initiates a cascade of downstream signaling events, ultimately leading to decreased cell viability and apoptosis. A key pathway affected is the SIRT1-c-Myc axis. The disruption of the NAD+/NADH balance by this compound leads to the inhibition of the NAD+-dependent deacetylase SIRT1. This, in turn, results in the downregulation of the oncoprotein c-Myc, a critical survival factor for many cancer types.[5] Furthermore, this compound induces apoptosis through the mitochondrial pathway, evidenced by the cleavage of caspase-3 and alterations in the expression of anti-apoptotic proteins BCL-2 and MCL-1.[8]

References

- 1. This compound Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.uark.edu [scholarworks.uark.edu]

- 11. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Galloflavin Lactate Dehydrogenase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory activity of galloflavin on lactate dehydrogenase (LDH). The information is intended for professionals in research and drug development who are investigating LDH as a therapeutic target.

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in the anaerobic metabolic pathway, catalyzing the reversible conversion of pyruvate to lactate.[1] In many cancer cells, there is a heightened dependence on glycolysis for ATP production, making LDH a promising target for anticancer therapies.[2][3] this compound is a novel inhibitor of both human LDH-A and LDH-B isoforms.[2][4] It exerts its inhibitory effect by binding to the free enzyme, not in competition with the substrate or cofactor.[2][3] This document outlines a detailed protocol to measure the inhibitory activity of this compound on LDH.

Principle of the Assay

The lactate dehydrogenase activity assay is based on the monitoring of the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.[4] The rate of this reaction is determined by measuring the decrease in absorbance at 340 nm, as NADH absorbs light at this wavelength while NAD+ does not.[5] Alternatively, a fluorometric method can be used to monitor NADH oxidation.[4] The inhibitory effect of this compound is quantified by comparing the rate of the enzymatic reaction in the presence and absence of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibition of lactate dehydrogenase.

| Parameter | Value (LDH-A) | Value (LDH-B) | Reference |

| Ki (pyruvate) | 5.46 µM | 15.06 µM | [2][4][6][7] |

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory effect of this compound on LDH activity.

Materials and Reagents

-

Human LDH-A (from human liver) or LDH-B (from human heart)[4]

-

This compound

-

Pyruvate[4]

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)[4]

-

Phosphate buffer (100 mM, pH 7.5)[4]

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate (UV-transparent for absorbance reading)

-

Microplate reader capable of measuring absorbance at 340 nm or fluorescence (lex= 340 nm, lem =460 nm)[4]

Reagent Preparation

-

Phosphate Buffer (100 mM, pH 7.5): Prepare a 100 mM solution of sodium phosphate and adjust the pH to 7.5.

-

LDH Enzyme Stock Solution: Reconstitute lyophilized LDH in phosphate buffer to a desired stock concentration. The final concentration in the assay will be 0.015 U/mL.[4]

-

Pyruvate Stock Solution: Prepare a stock solution of pyruvate in ultrapure water. The final concentration in the assay will be 1 mM.[4]

-

NADH Stock Solution: Prepare a fresh stock solution of NADH in phosphate buffer. The final concentration in the assay will be 150 µM.[4] Protect the solution from light.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute in phosphate buffer to create a range of working concentrations (e.g., 0-500 µM).[4]

Assay Procedure (Absorbance-Based)

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing phosphate buffer, pyruvate (to a final concentration of 1 mM), and NADH (to a final concentration of 150 µM).

-

Set up Microplate:

-

Blank Wells: Add the reaction mix and the corresponding concentration of this compound solvent (DMSO) without the LDH enzyme.

-

Control Wells (No Inhibitor): Add the reaction mix, LDH enzyme (to a final concentration of 0.015 U/mL), and the solvent (DMSO) used for this compound.

-

Test Wells: Add the reaction mix, LDH enzyme (to a final concentration of 0.015 U/mL), and varying concentrations of this compound.

-

-

Initiate the Reaction: Add the LDH enzyme to the control and test wells to start the reaction.

-

Measure Absorbance: Immediately place the microplate in a plate reader and measure the absorbance at 340 nm every 30 seconds for a period of 3-5 minutes.[4]

-

Data Analysis:

-

Calculate the rate of NADH oxidation by determining the slope of the linear portion of the absorbance vs. time graph (ΔA340/min).

-

Correct the rates of the test and control wells by subtracting the rate of the blank wells.

-

Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Visualizations

Experimental Workflow

Caption: Workflow for the this compound LDH Activity Assay.

LDH Catalytic Cycle and Inhibition by this compound

Caption: this compound inhibits LDH by binding to the free enzyme.

References

- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. tycmhoffman.com [tycmhoffman.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]

Application Notes and Protocols: Galloflavin for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Galloflavin is a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1] Many cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the "Warburg effect." By targeting LDH, this compound disrupts the metabolic processes of cancer cells, leading to reduced proliferation and increased cell death.[2] These application notes provide a comprehensive guide to using this compound in cancer cell line research, including recommended concentrations, detailed experimental protocols, and an overview of its mechanism of action.

Recommended Concentrations of this compound

The optimal concentration of this compound can vary significantly depending on the cancer cell line and the specific experimental endpoint. The following tables summarize effective concentrations reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| ECC-1 | Endometrial Cancer | 25 | [3] |

| Ishikawa | Endometrial Cancer | 43 | [3] |

| Primary Endometrial Cancer Cultures | Endometrial Cancer | 20-53 | [3][4] |

Table 2: Effective Concentrations of this compound for Various Biological Effects

| Cell Line | Cancer Type | Concentration (µM) | Observed Effect | Citation |

| SW480 | Colorectal Cancer | 5 - 15 | Inhibition of cell viability, migration, and invasion | [5][6] |

| 6606PDA | Pancreatic Cancer | 5 - 20 | Inhibition of proliferation | [7] |

| MIA PaCa-2 | Pancreatic Cancer | 5 - 20 | Inhibition of proliferation | [7] |

| 6606PDA | Pancreatic Cancer | 80 | Significant induction of cell death | [7] |

| ECC-1, Ishikawa | Endometrial Cancer | Various | Reduced LDHA activity, decreased colony formation | [3] |

| PLC/PRF/5 | Hepatocellular Carcinoma | Not specified | Induction of cell death | [2][8] |

| MCF-7, MDA-MB-231, MCF-Tam | Breast Cancer | Not specified | Growth inhibition | [2][9] |

| OVCAR-3 | Ovarian Cancer | Not specified | Reduced cell survival | [10] |

Mechanism of Action

This compound functions as a novel inhibitor of both lactate dehydrogenase-A (LDH-A) and LDH-B isoforms.[8][11] It binds to the free enzyme, rather than competing with the substrate (pyruvate) or cofactor (NADH).[8][11] This inhibition blocks the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. The disruption of glycolysis leads to a reduction in ATP production, increased reactive oxygen species (ROS) generation, and ultimately, the induction of apoptosis (programmed cell death).[2][3][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]

- 7. This compound Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

- 11. selleckchem.com [selleckchem.com]

Measuring the Effects of Galloflavin on Cell Viability: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the effects of Galloflavin, a potent inhibitor of lactate dehydrogenase (LDH), on cell viability. This compound has emerged as a promising compound in cancer research due to its ability to disrupt cellular metabolism and induce apoptosis in various cancer cell lines.

Introduction to this compound

This compound is a small molecule that inhibits both LDH-A and LDH-B isoforms by binding to the free enzyme, rather than competing with its substrate or cofactor.[1] This inhibition disrupts the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[1][2] Cancer cells often rely on this pathway for energy production, even in the presence of oxygen (the Warburg effect). By blocking glycolysis and subsequent ATP production, this compound can selectively induce cell death in cancer cells, primarily through the activation of the mitochondrial apoptosis pathway.[1][3][4] Its anti-tumor activity has been observed in various cancer types, including endometrial, breast, and Burkitt lymphoma.[4][5][6]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Endometrial Cancer Cells

| Cell Line/Culture | IC50 Value (µM) | Treatment Duration (hours) |

| ECC-1 | 25 | 72 |

| Ishikawa | 43 | 72 |

| Primary Endometrial Cancer Cultures | 20-53 | 72 |

Data sourced from a study on the anti-tumor effects of this compound in endometrial cancer cells.[4]

Key Experimental Protocols

Detailed methodologies for assessing the impact of this compound on cell viability are provided below.

Cell Viability Measurement using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][7]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Detection using Annexin V/PI Staining

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's multifaceted impact on cancer cell signaling pathways.

Caption: Workflow for evaluating this compound's effect on cell viability.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Genetic Sensitizers to Galloflavin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galloflavin is a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2][3][4] By blocking the conversion of pyruvate to lactate, this compound disrupts ATP production in cancer cells that heavily rely on glycolysis, a phenomenon known as the Warburg effect.[3][4] While this compound shows promise as an anti-cancer agent, identifying synergistic drug combinations can enhance its therapeutic efficacy and overcome potential resistance mechanisms.[5][6][7] This application note describes a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound treatment. Such a screen can uncover novel drug targets and provide insights into the complex interplay of metabolic and cell survival pathways.[8][9][10]

Signaling Pathways and Experimental Rationale

This compound's primary mechanism of action is the inhibition of both LDH-A and LDH-B isoforms, leading to a reduction in glycolysis and ATP synthesis.[1][2][3][4] This disruption of a key metabolic pathway can induce apoptosis and inhibit cancer cell proliferation.[3][4] A CRISPR-Cas9 screen can identify genes in parallel or compensatory pathways whose knockout, in combination with this compound treatment, leads to synthetic lethality. For instance, genes involved in alternative energy-producing pathways, such as fatty acid oxidation or glutaminolysis, or genes that regulate apoptosis and cell cycle progression, could be potential synergistic targets.

Experimental Protocols

This protocol outlines a pooled CRISPR-Cas9 knockout screen to identify genes that synergize with this compound.

Cell Line and Reagent Preparation

-

Cell Line: A cancer cell line highly dependent on glycolysis, such as the triple-negative breast cancer cell line MDA-MB-231, is recommended.

-

CRISPR Library: A genome-wide lentiviral CRISPR knockout library (e.g., GeCKO v2) containing single guide RNAs (sgRNAs) targeting all protein-coding genes.

-

Reagents: Lentiviral packaging plasmids, transfection reagent, polybrene, puromycin, this compound, cell culture media, and supplements.

Lentivirus Production

-

Co-transfect HEK293T cells with the CRISPR library plasmid pool and lentiviral packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

-

Titer the lentiviral library on the target cancer cell line to determine the optimal multiplicity of infection (MOI).

CRISPR Library Transduction

-

Seed the target cells (e.g., MDA-MB-231) in large culture flasks.

-

Transduce the cells with the lentiviral CRISPR library at a low MOI (e.g., 0.3) to ensure that most cells receive a single sgRNA.

-

Add polybrene to enhance transduction efficiency.

-

Select for transduced cells using puromycin. The concentration of puromycin should be determined from a kill curve performed on the parental cell line.

This compound Treatment

-

After puromycin selection, split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a sub-lethal dose of this compound. The IC20 (concentration that inhibits 20% of cell growth) is a good starting point to identify sensitizers.

-

Culture the cells for 14-21 days, ensuring that the cell population is passaged at a density that maintains a high representation of the CRISPR library.

Genomic DNA Extraction and sgRNA Sequencing

-

Harvest cells from both the control and this compound-treated populations at the end of the experiment.

-

Extract genomic DNA from both cell populations.

-

Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

-

Perform next-generation sequencing (NGS) of the PCR amplicons to determine the relative abundance of each sgRNA in both populations.

Data Analysis

-

Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

-

Use software such as MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.

-

Rank genes based on the depletion of their corresponding sgRNAs. Genes with multiple significantly depleted sgRNAs are considered high-confidence hits.

Results

The following tables present hypothetical data from a CRISPR screen to identify genes that synergize with this compound in MDA-MB-231 cells.

Table 1: Top 10 Gene Hits from CRISPR Screen

| Gene Symbol | Description | Log2 Fold Change (this compound/Control) | p-value |

| CPT1A | Carnitine Palmitoyltransferase 1A | -3.2 | 1.5e-8 |

| G6PD | Glucose-6-Phosphate Dehydrogenase | -2.9 | 3.1e-8 |

| BCL2L1 | BCL2-Like 1 (Bcl-xL) | -2.7 | 8.9e-8 |

| SLC1A5 | Solute Carrier Family 1 Member 5 | -2.5 | 1.2e-7 |

| PARP1 | Poly(ADP-ribose) Polymerase 1 | -2.3 | 4.5e-7 |

| HK2 | Hexokinase 2 | -2.1 | 9.8e-7 |

| MDM2 | MDM2 Proto-Oncogene | -2.0 | 1.5e-6 |

| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | -1.9 | 3.2e-6 |

| SLC7A11 | Solute Carrier Family 7 Member 11 | -1.8 | 6.7e-6 |

| ATG7 | Autophagy Related 7 | -1.7 | 9.1e-6 |

Table 2: Validation of Top Gene Hits

| Gene Knockout | Cell Viability (% of Control) - this compound | Synergistic Effect |

| CPT1A | 25% | Strong |

| G6PD | 35% | Strong |

| BCL2L1 | 42% | Moderate |

| SLC1A5 | 48% | Moderate |

Discussion

The hypothetical results of this CRISPR-Cas9 screen identify several promising gene candidates whose knockout sensitizes cancer cells to this compound treatment. The top hits are involved in key cellular processes that, when disrupted alongside glycolysis inhibition, may lead to synthetic lethality.

-

CPT1A is a key enzyme in fatty acid oxidation, an alternative energy source for cancer cells. Its knockout may prevent cells from compensating for the glycolytic blockade by this compound.

-

G6PD is the rate-limiting enzyme of the pentose phosphate pathway (PPP), which is crucial for producing NADPH and protecting against oxidative stress. Inhibiting the PPP could exacerbate the metabolic stress induced by this compound.

-

BCL2L1 (Bcl-xL) is an anti-apoptotic protein. Its depletion would lower the threshold for apoptosis, making cells more susceptible to this compound-induced cell death.

-

SLC1A5 is a glutamine transporter. Blocking glutamine uptake would inhibit glutaminolysis, another important metabolic pathway for cancer cell survival.

These findings suggest that combining this compound with inhibitors of these identified targets could be a promising therapeutic strategy. Further validation of these hits in preclinical models is warranted to confirm their synergistic potential. This application note provides a comprehensive framework for utilizing CRISPR-Cas9 technology to uncover novel combination therapies with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 6. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor this compound in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. horizondiscovery.com [horizondiscovery.com]

- 9. High-Throughput CRISPR Screening Identifies Genes Involved in Macrophage Viability and Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

Improving Galloflavin solubility in aqueous solutions.

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the preparation of galloflavin solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of solution when I add it to my aqueous buffer?

This compound is sparingly soluble in aqueous buffers. Direct addition of solid this compound to an aqueous solution will likely result in poor dissolution and precipitation. To achieve the desired concentration in an aqueous medium, it is crucial to first dissolve the this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it with your aqueous buffer of choice.[1] For maximum solubility, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it.[1]

Q2: What is the maximum concentration of this compound I can achieve in an aqueous solution?

The achievable concentration of this compound in a primarily aqueous solution is limited. For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[1] For in vivo studies, specific co-solvent formulations are required to reach higher concentrations. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q3: I'm seeing phase separation or precipitation even when using co-solvents for my in vivo formulation. What should I do?

If you observe precipitation or phase separation during the preparation of your this compound formulation, gentle heating and/or sonication can be used to aid dissolution.[2] It is also critical to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[3][4] Preparing fresh solutions for immediate use is highly recommended for in vivo experiments.[2]

Q4: Can I improve the aqueous solubility of this compound without using a high percentage of organic co-solvents?

Yes, several advanced formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods include:

-

Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[5]

-

Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix can improve its dissolution rate.[6]

-

Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can enhance its solubility and dissolution.[7]

These techniques require specific experimental optimization for this compound.

Troubleshooting Guides

Issue 1: Difficulty Dissolving Solid this compound

Problem: The solid this compound powder is not dissolving in the intended solvent.

Troubleshooting Steps:

-

Verify Solvent Choice: this compound is readily soluble in organic solvents like DMSO and dimethylformamide (DMF), with a solubility of approximately 12 mg/mL in these solvents.[1] It is insoluble in water and ethanol.[3]

-

Use Fresh, Anhydrous Solvents: Moisture-absorbing solvents like DMSO can have reduced solvating power. Always use fresh, newly opened DMSO for the best results.[2][3]

-

Apply Physical Methods: Use a vortex mixer, sonication, or a warm water bath to aid dissolution.[3] For DMSO, warming to 60°C can be effective.[2]

-

Prepare a Stock Solution: It is standard practice to first prepare a concentrated stock solution in a suitable organic solvent (e.g., 10 mM in DMSO) before further dilution.[2]

Issue 2: Precipitation Upon Dilution in Aqueous Media

Problem: this compound precipitates when the DMSO stock solution is diluted with an aqueous buffer (e.g., PBS, cell culture media).

Troubleshooting Steps:

-

Control Final DMSO Concentration: For cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent toxicity. If a higher concentration is necessary, a solvent-only control group should be included in the experiment.[4]

-

Use a Co-Solvent System: For higher aqueous concentrations, especially for in vivo studies, a multi-component solvent system is necessary. Refer to the detailed protocols in the "Experimental Protocols" section below.

-

Dilute Slowly with Stirring: When adding the DMSO stock to the aqueous buffer, do so dropwise while gently stirring or vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

-

Check pH of the Aqueous Buffer: Although specific data on the pH-solubility profile of this compound is limited, the solubility of similar flavonoid compounds can be pH-dependent. Ensure the pH of your buffer is compatible with your experimental needs and consider that solubility might vary at different pH values.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |

| DMSO | ~12 mg/mL[1] | ~43.1 mM | Use fresh, anhydrous DMSO. Heating and sonication can aid dissolution.[2][3] |

| Dimethylformamide (DMF) | ~12 mg/mL[1] | ~43.1 mM | Sonication is recommended.[4] |

| Water | Insoluble[3] | - | |

| Ethanol | Insoluble[3] | - | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | ~1.8 mM | Do not store for more than one day.[1] |

Table 2: Co-Solvent Formulations for In Vitro and In Vivo Studies

| Formulation Composition (v/v) | Achievable Concentration | Solution Type | Recommended Use |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (≥ 1.80 mM)[2] | Clear Solution | In vivo |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL (≥ 1.80 mM)[2] | Clear Solution | In vivo |

| 10% DMSO, 90% Corn Oil | 0.5 mg/mL (1.80 mM)[2] | Suspended Solution | In vivo (Oral/Intraperitoneal) |

| 50% PEG300, 50% Saline | 25 mg/mL (89.87 mM)[2] | Suspended Solution | In vivo |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

-

Weigh out the required amount of solid this compound (Molecular Weight: 278.17 g/mol ).

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

-

Facilitate dissolution by vortexing, sonicating, and/or warming the solution to 60°C until the solid is completely dissolved.[2]

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Clear Solution)

This protocol is based on a final volume of 1 mL.

-

Prepare a 5.0 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 100 µL of the 5.0 mg/mL this compound stock solution.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline and mix thoroughly.

-

This will result in a clear solution with a final this compound concentration of ≥ 0.5 mg/mL.[2] It is recommended to prepare this formulation fresh on the day of use.[2]

Protocol 3: General Procedure for Cyclodextrin Complexation

This is a general method that requires optimization for this compound.

-

Prepare an aqueous solution of the chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).

-

Add an excess amount of solid this compound to the cyclodextrin solution.

-

Stir the suspension at a constant temperature for 24-48 hours to allow for equilibration.

-

After equilibration, filter the suspension to remove the undissolved this compound.

-

The concentration of this compound in the clear filtrate can be determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Visualizations

Caption: Workflow for preparing a this compound solution for in vivo experiments.

Caption: this compound inhibits Lactate Dehydrogenase (LDH), blocking glycolysis and ATP production.[2][8][9]

Caption: Troubleshooting flowchart for common this compound solubility issues.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Galloflavin stability issues in cell culture media

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Galloflavin in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, with a focus on stability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a potent inhibitor of lactate dehydrogenase (LDH), an essential enzyme in anaerobic glycolysis.[1] It inhibits both LDH-A and LDH-B isoforms, thereby blocking the conversion of pyruvate to lactate.[1] This disruption of glycolysis leads to decreased ATP production and can induce apoptosis in cancer cells that are highly dependent on this metabolic pathway.[1]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).[1] For example, a 10 mM stock solution can be prepared. Due to its chemical nature, warming the solution to 60°C and sonication may be necessary to ensure complete dissolution.[1]

Q3: How should I store this compound stock solutions?

Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q5: Are there any known stability issues with this compound in cell culture media?